BIBR1532 - 321674-73-1

BIBR1532

Catalog Number: EVT-287990
CAS Number: 321674-73-1
Molecular Formula: C21H17NO3
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid, also known as BIBR1532, is a synthetic, non-nucleosidic small molecule known for its potent and selective telomerase inhibitory properties. [] It is widely used in scientific research, primarily in preclinical studies, to investigate the role of telomerase in various biological processes, particularly cancer development and progression. [, , , , , , , , , , ]

Overview

BIBR 1532 is a synthetic compound recognized for its potent and selective inhibition of telomerase, an enzyme crucial for maintaining telomere length and cellular immortality in cancer cells. It is classified as a non-nucleosidic telomerase inhibitor, making it distinct from traditional nucleoside-based inhibitors. The compound has garnered attention in cancer research due to its ability to induce cellular senescence and apoptosis in various human cancer cell lines.

Source and Classification

BIBR 1532 was developed as part of a broader effort to identify effective telomerase inhibitors for therapeutic applications in oncology. Its classification as a telomerase inhibitor positions it within the category of anticancer agents, specifically targeting the telomerase activity that is often upregulated in malignant cells. The compound exhibits an IC50 value of approximately 93 nM, indicating its potency in inhibiting telomerase activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of BIBR 1532 involves several steps, focusing on the construction of its unique molecular framework. The compound features a dog bone-shaped structure with two lipophilic heads connected by a four-atom linker composed of an α,β-unsaturated secondary amide. This structural design is critical for its biological activity. The synthesis process typically includes:

  1. Formation of the Lipophilic Heads: These are derived from various aromatic compounds, enhancing the compound's affinity for the target enzyme.
  2. Linker Construction: The α,β-unsaturated amide linker is synthesized through standard organic reactions, ensuring proper geometry and stability.
  3. Purification and Characterization: After synthesis, BIBR 1532 is purified using chromatographic techniques and characterized by spectroscopic methods to confirm its structure .
Molecular Structure Analysis

Structure and Data

BIBR 1532's molecular structure has been elucidated through X-ray crystallography, revealing its binding within a hydrophobic pocket on the telomerase enzyme. Key structural features include:

  • Hydrophobic FVYL Pocket: BIBR 1532 binds to a conserved hydrophobic pocket formed by specific amino acid residues (F478, V491, Y551, L554) within the enzyme's thumb domain.
  • Binding Interactions: The compound's napthalene group is sandwiched between hydrophobic side chains, facilitating strong interactions that stabilize its binding .
Chemical Reactions Analysis

Reactions and Technical Details

BIBR 1532 primarily acts through non-competitive inhibition of telomerase. The mechanism involves direct binding to the enzyme's active site without competing with nucleotides. Key reactions include:

  1. Inhibition of Telomerase Activity: In vitro studies demonstrate that BIBR 1532 effectively reduces telomerase activity in various cancer cell lines.
  2. Induction of Apoptosis: At higher concentrations, BIBR 1532 has been shown to trigger apoptotic pathways by modulating expression levels of pro-apoptotic factors such as p73 and Bax/Bcl-2 ratios .
Mechanism of Action

Process and Data

The mechanism by which BIBR 1532 inhibits telomerase involves several steps:

  1. Binding to Telomerase: The compound binds to the FVYL hydrophobic pocket on the enzyme.
  2. Disruption of Telomere Extension: By inhibiting telomerase activity, BIBR 1532 prevents the elongation of telomeres, leading to cellular senescence.
  3. Induction of Senescence and Apoptosis: Prolonged inhibition results in cell cycle arrest and eventual apoptosis in cancer cells .

Mechanistic Insights

  • Cell Line Studies: Experiments conducted on Nalm-6 cells show concentration-dependent inhibition of DNA synthesis and metabolic activity upon treatment with BIBR 1532.
  • Apoptotic Markers: Increased activation of caspases indicates that BIBR 1532 promotes programmed cell death in treated cells .
Physical and Chemical Properties Analysis

Physical Properties

BIBR 1532 exhibits several notable physical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) with a solubility greater than 15.65 mg/mL.
  • Stability: Stock solutions can be stored at -20 °C for extended periods without significant degradation.

Chemical Properties

  • Chemical Stability: The compound maintains stability under physiological conditions, making it suitable for biological assays.
  • Reactivity: It shows selective reactivity towards telomerase without affecting other cellular processes significantly .
Applications

Scientific Uses

BIBR 1532 is primarily utilized in cancer research due to its specific action against telomerase:

  • Cancer Treatment Research: Investigated for potential therapeutic applications in various cancers, including leukemia and solid tumors.
  • Mechanistic Studies: Used as a tool compound to study telomerase function and the role of telomeres in cellular aging and cancer biology.
  • Combination Therapies: Research indicates that BIBR 1532 may enhance the efficacy of other anticancer agents when used in combination therapies .
Structural Basis of BIBR 1532-Telomerase Interaction

Crystal Structure Analysis of BIBR 1532 Bound to TERT

1.1.1. Tribolium castaneum TERT (tcTERT) as a Model System

The molecular mechanism of BIBR 1532-mediated telomerase inhibition was first elucidated through X-ray crystallography studies utilizing Tribolium castaneum TERT (tcTERT) as a structural model. This insect ortholog provided critical advantages for structural analysis, including superior crystallizability and high sequence conservation in functional domains compared to human TERT (hTERT). The 2.30 Å resolution structure (PDB ID: 5CQG) revealed BIBR 1532 bound to a hydrophobic pocket on the outer surface of the tcTERT thumb domain with unambiguous electron density [2] [5]. This high-resolution structure demonstrated that tcTERT forms a ring-like architecture composed of four domains (TRBD, fingers, palm, and thumb), creating an interior cavity for nucleic acid substrate binding – a configuration evolutionarily conserved among telomerases. The structural insights gained from this model system proved indispensable for understanding inhibitor binding mechanics in the absence of a human TERT crystal structure [1] [4].

Table 1: Structural Parameters of tcTERT-BIBR1532 Complex (PDB 5CQG)

ParameterValueBiological Significance
Resolution2.30 ÅEnables atomic-level mapping of inhibitor-protein interactions
Space GroupP 1 21 1Crystal packing arrangement
R-value Free0.273Indicates high model accuracy
Binding SiteThumb domain (FVYL pocket)Mechanistically distinct from active site inhibition
Key ResiduesF478, V491, Y551, L554Forms conserved hydrophobic interaction network

Conservation of the FVYL Motif in Human TERT (hTERT)

Sequence and structural alignments between tcTERT and hTERT revealed striking conservation of the BIBR1532-binding pocket, particularly the FVYL motif (Phe-Val-Tyr-Leu). The critical residues forming this hydrophobic pocket – F478, V491, Y551, and L554 in tcTERT – correspond to F1012, V1025, Y1089, and L1092 in hTERT, respectively [1] [4]. This evolutionary conservation extends across vertebrate species, underscoring the motif's functional importance. Biochemical validation confirmed that BIBR1532 inhibits human telomerase with an IC₅₀ of 93-100 nM, directly attributable to this structural conservation [7] [10]. Disease-associated mutations within this motif (V1025F, N1028H, V1090M) observed in dyskeratosis congenita and aplastic anemia patients further demonstrate its biological and clinical relevance. These pathological mutations disrupt telomerase function through mechanisms analogous to pharmacological inhibition, confirming the functional equivalence of this motif across species [1] [9].

Hydrophobic Binding Pocket Dynamics

Role of α-Helices (α20–α23) in Inhibitor Binding

The structural architecture of the BIBR1532 binding pocket is primarily formed by the spatial arrangement of four α-helices (α20-α23) within the thumb domain. These helices create a shallow but well-defined hydrophobic cavity approximately 10Å wide and 8Å deep through their specific geometric orientation [1] [4]. The pocket's formation requires a distinctive 25° upward rotation of helix α21 relative to the plane formed by helices α22 and α23. Key hydrophobic residues lining this cavity include M482, M483, F494, I497, W498, I550, Y551, and L554, which collectively create a complementary surface for the inhibitor's non-polar structure. The napthalene group of BIBR1532 becomes sandwiched between L554 and the backbone of G495, with additional stabilizing interactions from W498 and I497 at the pocket's posterior region. The benzoic acid group is secured by hydrophobic pincer-like contacts from F494 and I550, while the carboxylic acid moiety remains solvent-exposed, explaining its tolerance for modifications in derivative compounds [1] [4].

Conformational Changes in the Thumb Domain Upon BIBR1532 Binding

Comparative analysis of substrate-free (2.7Å) versus BIBR1532-bound (2.3Å) tcTERT structures revealed subtle but mechanistically significant conformational changes upon inhibitor binding. Although the overall ring configuration remained remarkably stable (global RMSD = 0.5Å), the loop connecting α20 and α21 underwent a 1Å inward shift toward the pocket floor [1] [4]. This movement creates a "lid-like" effect that enhances hydrophobic contacts with the inhibitor without substantially altering the protein's tertiary structure. The structural tightening around BIBR1532 explains the compound's non-competitive inhibition mechanism – rather than distorting the catalytic core, it stabilizes a conformation that impairs essential RNA-protein interactions required for telomerase function. This allosteric mechanism was further confirmed through RNA binding assays demonstrating that BIBR1532-bound TERT exhibits significantly reduced affinity for the CR4/5 activation domain of telomerase RNA [1] [3].

Structural Implications for Telomerase RNP Assembly

TRBD-Thumb Domain Interface and CR4/5 RNA Interactions

The FVYL binding pocket resides at a strategically critical location near the TRBD-thumb domain interface, which serves as a hub for telomerase RNA (TER) interactions. Biochemical studies demonstrated that the human TERT thumb domain directly binds the P6.1 stem-loop within the CR4/5 activation domain of hTER in vitro [1] [5]. Mutations within the FVYL pocket (e.g., V1025F, N1028H, V1090M) disrupt wild-type CR4/5 binding and cause telomere attrition in cellular models, mirroring the effects of BIBR1532 inhibition [1] [9]. The structural data reveals that BIBR1532 sterically occupies a region essential for maintaining the proper orientation between the thumb and TRBD domains. This spatial interference disrupts the formation of a continuous RNA-binding surface required for CR4/5 docking, thereby preventing the necessary conformational changes (particularly the "closed" ring configuration) for functional ribonucleoprotein (RNP) assembly [1] [4] [5].

Table 2: Functional Impact of FVYL Motif Mutations on Telomerase

MutationAssociated DiseaseEffect on CR4/5 BindingEffect on Telomerase Activity
V1025FDyskeratosis congenitaSeverely impairedLoss of processivity
N1028HAplastic anemiaReduced affinityDecreased catalytic efficiency
V1090MIdiopathic pulmonary fibrosisDisruptedCompromised RNP assembly

The structural insights from the BIBR1532-TERT complex thus provide a unified mechanistic explanation for both pharmacological inhibition and naturally occurring pathogenic mutations. By occupying the FVYL pocket, BIBR1532 mimics the effect of disease-causing mutations, preventing the thumb domain from establishing essential contacts with both TRBD and CR4/5 RNA. This dual disruption of protein-protein and protein-RNA interactions effectively abrogates telomerase holoenzyme assembly and consequently, its repeat addition processivity [1] [5] [9].

Table 3: Structural and Functional Parallels: BIBR1532 vs. Pathogenic Mutations

FeatureBIBR1532 BindingDisease MutationsFunctional Consequence
FVYL Pocket OccupationDirect binding to hydrophobic residuesAltered residue chemistry/sizeDisruption of native conformation
TRBD-Thumb InterfaceSteric interferenceDestabilizationImpaired domain communication
CR4/5 RNA BindingAllosteric inhibitionDirect impairmentFailed RNP assembly
Telomerase ProcessivityAbolishedSeverely reducedTelomere shortening

These structural revelations position the FVYL pocket as a compelling target for novel anti-cancer therapeutics. The high conservation across species, functional essentiality, and documented "druggability" evidenced by BIBR1532 binding validate this motif as a template for next-generation telomerase inhibitors. Furthermore, the elucidation of this mechanism provides a structural rationale for developing combination therapies targeting both canonical (telomere elongation) and non-canonical (e.g., transcriptional regulation of EGFR, MMPs) functions of TERT in cancer progression [8] [10].

Properties

CAS Number

321674-73-1

Product Name

BIBR 1532

IUPAC Name

2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoic acid

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)/b14-12+

InChI Key

PGFQXGLPJUCTOI-WYMLVPIESA-N

SMILES

CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2

Solubility

Soluble in DMSO, not in water

Synonyms

BIBR 1532
BIBR-1532
BIBR1532

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=CC=C1C(=O)O)/C2=CC3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.